molecular formula C14H12N2O3 B1605284 N-benzyl-3-nitrobenzamide CAS No. 7595-68-8

N-benzyl-3-nitrobenzamide

Cat. No.: B1605284
CAS No.: 7595-68-8
M. Wt: 256.26 g/mol
InChI Key: XEVAPEULJLQLAA-UHFFFAOYSA-N
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Description

N-benzyl-3-nitrobenzamide: is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide moiety is substituted with a benzyl group at the nitrogen atom and a nitro group at the meta position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for preparing N-benzyl-3-nitrobenzamide involves the direct amidation of 3-nitrobenzoic acid with benzylamine. This reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.

    Boric Acid Catalyzed Amidation: Another method involves the use of boric acid as a catalyst for the amidation of 3-nitrobenzoic acid with benzylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-benzyl-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-3-aminobenzamide.

    Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: N-benzyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds for research and industrial applications .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers and coatings to impart specific properties such as enhanced durability or chemical resistance .

Mechanism of Action

The mechanism of action of N-benzyl-3-nitrobenzamide and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

    N-benzylbenzamide: Lacks the nitro group, making it less reactive in certain chemical transformations.

    3-nitrobenzamide: Lacks the benzyl group, which may affect its solubility and biological activity.

    N-benzyl-4-nitrobenzamide: Similar structure but with the nitro group at the para position, which can influence its reactivity and properties.

Uniqueness: N-benzyl-3-nitrobenzamide is unique due to the presence of both the benzyl and nitro groups, which confer distinct chemical and biological properties. The meta position of the nitro group allows for specific interactions and reactivity patterns that are different from other isomers .

Biological Activity

N-benzyl-3-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound consists of a benzamide backbone with a nitro group at the meta position and a benzyl substituent. Its molecular formula is C14H12N2O3C_{14}H_{12}N_{2}O_{3}. The presence of both the nitro and benzyl groups contributes to its unique chemical reactivity and potential biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can disrupt cellular functions, contributing to its antimicrobial and anticancer properties.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been shown to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, leading to impaired bacterial growth and cell death.
  • Lipophilicity : The compound's lipophilic nature, influenced by its benzyl groups, facilitates interaction with lipid membranes and proteins, enhancing its biological effects.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Salmonella enterica64

These results demonstrate the broad-spectrum potential of this compound as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . Research indicates that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer cell lines with an IC50 value of approximately 25 µM.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated significant antibacterial activity, particularly when used in combination with efflux pump inhibitors, suggesting a potential strategy for overcoming resistance mechanisms .
  • Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. The study highlighted the compound's potential as a lead candidate for developing novel anticancer therapies.

Properties

IUPAC Name

N-benzyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVAPEULJLQLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324040
Record name N-benzyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7595-68-8
Record name NSC405530
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of m-nitrobenzoyl chloride, 7.4 g in 300 ml of ethyl acetate was treated with 11 ml of benzyl amine. After 30 minutes, the mix was washed with 100 ml of water. The ethyl acetate layer was concentrated hot to 100 ml and diluted with heptane until solids formed, and then the mix was stirred overnight and allowed to cool to 20° C. The solids were then collected to give N-phenylmethyl-3-nitrobenzamide. m.s. (M+H)+ =257
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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